molecular formula C19H19FN2O3S B2448158 3-fluoropropyl 4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}phenyl ether CAS No. 477711-10-7

3-fluoropropyl 4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}phenyl ether

Cat. No.: B2448158
CAS No.: 477711-10-7
M. Wt: 374.43
InChI Key: TZTNRBKZLSRMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoropropyl 4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}phenyl ether is a synthetic organic compound characterized by its complex structure, which includes a fluoropropyl group, a sulfonyl-substituted pyrazole ring, and a phenyl ether moiety

Properties

IUPAC Name

3-[4-(3-fluoropropoxy)phenyl]-1-(4-methylphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-15-3-9-18(10-4-15)26(23,24)22-13-11-19(21-22)16-5-7-17(8-6-16)25-14-2-12-20/h3-11,13H,2,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTNRBKZLSRMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone Formation

React 4-hydroxybenzaldehyde with hydrazine hydrate in ethanol under reflux to yield 4-hydroxyphenyl hydrazine. Subsequent condensation with acetylacetone (2,4-pentanedione) in acidic ethanol generates 3-(4-hydroxyphenyl)-1H-pyrazole.

Reaction Conditions

  • Solvent: Ethanol
  • Catalyst: 10 mol% HCl
  • Temperature: Reflux (78°C)
  • Yield: 78–85%

Regioselective Optimization

The 3-position selectivity arises from the electronic effects of the 4-hydroxyphenyl group, directing cyclization to the less hindered site. NMR monitoring confirms >95% regiochemical purity.

Sulfonylation at the Pyrazole 1-Position

Introducing the 4-methylphenylsulfonyl (tosyl) group requires sulfonylation under controlled basic conditions:

Tosyl Chloride Coupling

Treat 3-(4-hydroxyphenyl)-1H-pyrazole with 1.2 equiv 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane, using 2.5 equiv triethylamine as base.

Key Parameters

  • Temperature: 0°C → room temperature (20°C)
  • Reaction Time: 12 h
  • Workup: Aqueous NaHCO₃ wash, MgSO₄ drying
  • Yield: 89–92%

Fluoropropyl Ether Installation

The 3-fluoropropyl ether moiety at the phenyl 4-position demands careful handling due to fluoride’s lability. Two approaches emerge:

Williamson Ether Synthesis

Step 1: 3-Fluoropropyl Bromide Preparation

  • React 3-bromopropanol with diethylaminosulfur trifluoride (DAST) in CH₂Cl₂ at -78°C.
  • Distill to isolate 3-fluoropropyl bromide (bp 84°C).

Step 2: Etherification
Deprotonate 4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}phenol with NaH in THF, then add 1.5 equiv 3-fluoropropyl bromide.

Optimized Conditions

  • Temperature: 65°C (reflux)
  • Duration: 8 h
  • Yield: 67–73%

Mitsunobu Reaction Alternative

For sterically hindered substrates:

  • Combine phenol, 3-fluoropropyl alcohol, triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.1 equiv) in THF.
  • Stir 24 h at room temperature.
  • Yield: 62–68%

Catalytic and Purification Considerations

Fixed-Bed Polymerization for Scale-Up

Source demonstrates fixed-bed catalytic polymerization for fluorinated siloxanes. Adapting this continuous flow system:

Fixed-Bed Parameters

  • Catalyst: Acidic ion-exchange resin (e.g., Amberlyst 15)
  • Temperature: 80–100°C
  • Residence Time: 45 min
  • Purity Post-Devolatilization: >98%

Chromatographic Purification

Final purification uses flash chromatography (hexane/EtOAc 15:1), followed by preparative HPLC (22% H₂O in MeCN) to achieve >95% purity.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 7.89 (d, J = 8.2 Hz, 2H, tosyl Ar), 7.45 (s, 1H, pyrazole C4-H), 4.52 (t, J = 6.1 Hz, 2H, OCH₂), 2.42 (s, 3H, tosyl CH₃), 1.92–1.85 (m, 2H, CF₂CH₂).
  • ¹⁹F NMR : δ -115.2 (t, J = 21 Hz, CF₂).
  • HRMS (ESI+) : m/z 375.1284 [M+H]⁺ (calc. 375.1289).

Thermal Stability

  • DSC: Decomposition onset at 218°C.

Challenges and Mitigation Strategies

Fluorine Lability

DAST-mediated fluorination requires strict anhydrous conditions to prevent HF formation. In situ quenching with K₂CO₃ minimizes side reactions.

Tosyl Group Hydrolysis

Early-stage sulfonylation prevents exposure to strong acids/bases post-etherification.

Chemical Reactions Analysis

Types of Reactions

3-fluoropropyl 4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule .

Scientific Research Applications

3-fluoropropyl 4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}phenyl ether has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoropropyl 4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}phenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and pyrazole ring play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-fluoropropyl 4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}phenyl ether: shares similarities with other sulfonyl-substituted pyrazoles and fluorinated ethers.

    4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}phenyl ether: Lacks the fluoropropyl group, which may affect its reactivity and applications.

    3-fluoropropyl 4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}benzene: Similar structure but without the ether linkage, leading to different chemical properties.

Uniqueness

The presence of both the fluoropropyl group and the sulfonyl-substituted pyrazole ring in this compound makes it unique compared to other compounds.

Biological Activity

3-Fluoropropyl 4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}phenyl ether is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18F N2O2S, with a molecular weight of approximately 318.39 g/mol. The compound features a fluoropropyl group attached to a phenyl ether core, which is further substituted with a pyrazole ring that carries a sulfonyl group. This structure suggests potential interactions with various biological targets due to the presence of both hydrophilic and hydrophobic regions.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymes : Similar compounds have shown activity as inhibitors of various kinases and enzymes involved in cell signaling pathways, which can lead to anti-inflammatory and anticancer effects.
  • Antimicrobial Activity : Pyrazole derivatives are often investigated for their antimicrobial properties, suggesting that this compound may exhibit similar effects against bacterial and fungal pathogens.

Antiviral Activity

Research has indicated that pyrazole derivatives possess antiviral properties. In one study, related compounds were evaluated for their effectiveness against viruses such as HIV and HSV-1. The derivatives demonstrated moderate protection against these viruses, indicating potential for further development in antiviral therapies .

Antibacterial and Antifungal Activity

Compounds with similar structural features have been tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Results showed significant antibacterial activity, suggesting that this compound may also be effective against these pathogens .

Cytotoxicity Studies

Cytotoxicity assays conducted on Vero cells revealed that related compounds exhibited varying degrees of cytotoxicity, with some derivatives having CC50 values around 92 μM . Understanding the cytotoxic profile is essential for evaluating the therapeutic window of the compound.

Case Studies and Research Findings

Study Findings
Study on Antiviral ActivityCompounds similar to 3-fluoropropyl derivatives showed moderate antiviral activity against HIV and HSV-1 .
Antibacterial ScreeningRelated pyrazole compounds displayed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential for development as antimicrobial agents .
Cytotoxicity AssessmentCC50 values were reported at approximately 92 μM in Vero cells for structurally similar compounds, highlighting the need for further toxicological studies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-fluoropropyl 4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}phenyl ether?

  • Methodology : A multi-step synthesis is typical. Start with the preparation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters. Introduce the 4-methylphenylsulfonyl group via nucleophilic substitution using 4-methylbenzenesulfonyl chloride. The 3-fluoropropyl ether can be installed through Williamson ether synthesis (3-fluoropropyl bromide with the phenolic intermediate under basic conditions). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to polar byproducts .

Q. How can the purity and structural identity of this compound be validated?

  • Methodology : Use a combination of:

  • NMR spectroscopy : Confirm fluoropropyl protons (δ ~4.5–4.7 ppm for -OCH2CF2-), sulfonyl group (δ ~7.8–8.2 ppm for aromatic protons ortho to sulfonyl), and pyrazole protons (δ ~6.5–7.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of SO2 from the sulfonyl group).
  • Elemental analysis : Match calculated vs. observed C, H, N, S, and F percentages .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodology : Prioritize assays based on structural analogs:

  • COX-2 inhibition : Use a fluorescence-based enzymatic assay (similar to celecoxib derivatives) due to the diarylpyrazole sulfonamide motif .
  • Kinase profiling : Screen against a panel of kinases (e.g., JAK/STAT) given the pyrazole scaffold’s prevalence in kinase inhibitors .
  • Solubility and stability : Perform HPLC-based kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key parameters:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature to reduce thermal motion.
  • Analysis : Confirm dihedral angles between the pyrazole ring and sulfonylphenyl group (expected ~30–40° for minimal steric clash). Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks (e.g., C–H···O interactions involving sulfonyl oxygen) .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (expected ~3.5–4.5 due to fluoropropyl and sulfonyl groups), CYP450 inhibition, and blood-brain barrier penetration.
  • Docking studies : Target COX-2 (PDB ID 5KIR) or kinase domains (e.g., JAK3, PDB 6AA3) to analyze binding modes. Focus on sulfonyl group interactions with Arg513 (COX-2) or pyrazole coordination with hinge regions .

Q. How can contradictory bioactivity data between analogs be resolved?

  • Methodology :

  • SAR analysis : Compare substituent effects (e.g., 4-methyl vs. 4-fluorophenyl on sulfonyl group) using IC50 values from enzymatic assays.
  • Metabolite profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the fluoropropyl chain) that may influence activity .
  • Crystallographic overlay : Superimpose structures with inactive analogs to identify steric/electronic mismatches .

Q. What strategies optimize regioselectivity during pyrazole functionalization?

  • Methodology :

  • Directed metallation : Use LDA (lithium diisopropylamide) at low temperatures (–78°C) to deprotonate the pyrazole C3-position selectively.
  • Protecting groups : Temporarily block the sulfonyl group with tert-butyl dimethylsilyl (TBS) to prevent unwanted side reactions during fluoropropylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.